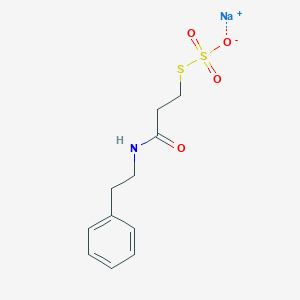
Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene is a complex organic compound that features a benzene ring substituted with a sulfonatosulfanylpropanoylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene typically involves multi-step organic reactions. One common route starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative then undergoes acylation with 3-sulfonatosulfanylpropanoic acid to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfonatosulfanyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzene derivatives.
Applications De Recherche Scientifique
Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonatosulfanyl group can form strong bonds with active sites, inhibiting or modifying the activity of the target molecule. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or industrial effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium sulfinates: These compounds share the sulfonatosulfanyl group and are used in similar applications.
Sulfonamides: Known for their antibacterial properties, these compounds also contain sulfonyl groups.
Uniqueness
Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Propriétés
IUPAC Name |
sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2.Na/c13-11(7-9-17-18(14,15)16)12-8-6-10-4-2-1-3-5-10;/h1-5H,6-9H2,(H,12,13)(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJIVGYATWQPHR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCSS(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NNaO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-Methoxy-5-[[(5-methylfuran-2-yl)methylamino]methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol](/img/structure/B5979071.png)
![2-(2-butynoyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5979076.png)

![7-[2-(1H-imidazol-5-yl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5979083.png)


![2-({2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5979125.png)
![(3-isoxazolylmethyl)methyl{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5979130.png)
![N-[2-(difluoromethoxy)benzyl]-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B5979132.png)

![N-(2,6-dimethylphenyl)-2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5979161.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5979169.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5979173.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5979180.png)
